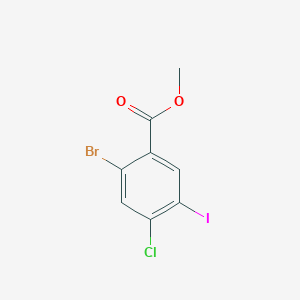

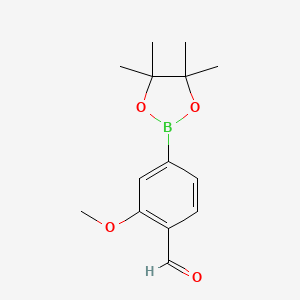

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile

Descripción general

Descripción

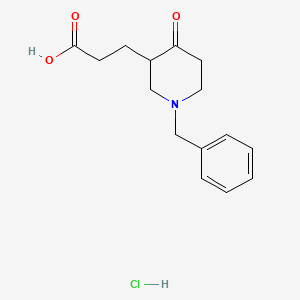

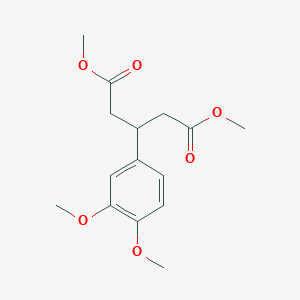

The compound “1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile” is an organic compound. It contains a pyridine ring and a piperidine ring, both of which are common structures in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, is acquired through two substitution reactions .Molecular Structure Analysis

The structure of similar compounds has been corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS. The single crystal is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, with two aldehyde groups, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde can crosslink with amines for producing COFs with imine linkages .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .Aplicaciones Científicas De Investigación

- Microenvironmental Sensing : Their ability to respond to changes in pH, glucose levels, and ATP makes them valuable for constructing stimulus-responsive drug carriers .

- Responsive Drug Delivery : By exploiting the formation and rupture of boronic ester bonds in different environments, controlled drug release can be achieved .

- Copolymers : The compound contributes to the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units, impacting optical and electrochemical properties .

- Cancer Treatment : Organoboron compounds, including those with borate linkages, find applications in BNCT. They are used for feedback control drug transport polymers in cancer treatment .

- Intermediate Synthesis : Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate, is synthesized using similar reactions. Its structure is confirmed by spectroscopic techniques .

Fluorescent Probes and Sensing

Drug Carriers and Controlled Release

Optical and Electrochemical Properties

Boron Neutron Capture Therapy (BNCT)

1H-Indazole Derivatives

Mecanismo De Acción

Target of action

Compounds with a dioxaborolane group are often used in the synthesis of biologically active compounds , suggesting that this compound could potentially interact with biological targets.

Mode of action

Without specific information, it’s difficult to say how “1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile” interacts with its targets. Compounds with a dioxaborolane group are often involved in borylation reactions , which could potentially be a part of its mode of action.

Biochemical pathways

Borylation reactions, which dioxaborolane compounds are often involved in, can affect a wide range of biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (as indicated in the search results ) suggests that it could potentially be absorbed and distributed in the body. The presence of the dioxaborolane group could also influence its metabolism and excretion.

Result of action

Without specific information, it’s difficult to say what the molecular and cellular effects of “1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-4-carbonitrile” are. The potential involvement of this compound in borylation reactions could result in various molecular and cellular effects .

Propiedades

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BN3O2/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(20-12-14)21-9-7-13(11-19)8-10-21/h5-6,12-13H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABVNBHOPIWOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl}morpholine](/img/structure/B1532658.png)

![{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid](/img/structure/B1532660.png)